Product packaging for Deoxycholic Acid(Cat. No.:CAS No. 83-44-3)

Deoxycholic Acid

Cat. No.: B1670251
CAS No.: 83-44-3
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-LLQZFEROSA-N
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Description

Deoxycholic acid (CAS 83-44-3) is a secondary bile acid naturally produced by intestinal bacteria and is a critical component for the emulsification and solubilization of dietary fats . In research settings, it is valued as a cytolytic agent due to its ability to disrupt cell membranes, specifically causing adipocytolysis (the destruction of fat cells) . This mechanism is a key area of study in cell biology. Its applications extend to its use as a biological detergent for the isolation of membrane-associated proteins, with a critical micelle concentration of approximately 2.4–4 mM . Synthetic this compound has been extensively investigated in clinical trials for the reduction of submental fat, providing a well-documented model of its localized cytolytic effects . Beyond cellular and metabolic research, this compound and its derivatives are being actively explored in nanotechnology and microlithography as photoresistant components . In immunology, it is studied for its role as an immunostimulant of the innate immune system, activating macrophages and binding to membrane enzymes involved in the release of endogenous cannabinoids . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B1670251 Deoxycholic Acid CAS No. 83-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1
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InChI Key

KXGVEGMKQFWNSR-LLQZFEROSA-N
Source PubChem
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Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
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Molecular Formula

C24H40O4
Source PubChem
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Related CAS

302-95-4 (mono-hydrochloride salt)), 71888-65-8 (magnesium (2:1) salt)
Record name Deoxycholic acid [USAN:INN]
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DSSTOX Substance ID

DTXSID0042662
Record name Deoxycholic acid
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Molecular Weight

392.6 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Deoxycholic acid
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Solubility

SOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/, @ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES, water solubility = 43.6 mg/l @ 20 °C, 0.0436 mg/mL
Record name Deoxycholic acid
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Color/Form

CRYSTALS FROM ALC

CAS No.

83-44-3
Record name Deoxycholic acid
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Record name Cholan-24-oic acid, 3,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-
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Melting Point

176-178 °C, 171 - 174 °C
Record name Deoxycholic acid
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Record name Deoxycholic acid
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Deoxycholic Acid Biosynthesis and Metabolic Pathways

Hepatic Synthesis of Primary Bile Acids Precursors to Deoxycholic Acid

The primary bile acids in humans, cholic acid (CA) and chenothis compound (CDCA), are synthesized from cholesterol in the liver. elsevier.eswikipedia.orgnih.gov This process is the main pathway for cholesterol catabolism in the body. researchgate.net The synthesis involves a complex series of enzymatic reactions, requiring approximately 15 to 17 different enzymatic steps. nih.govimrpress.comresearchgate.net

The two main pathways for primary bile acid synthesis are the classic (or neutral) pathway and the alternative (or acidic) pathway. wikipedia.orgnih.govnih.gov The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) and is considered the major route, contributing to the synthesis of both CA and CDCA. elsevier.eswikipedia.orgnih.gov The alternative pathway is initiated by the mitochondrial sterol 27-hydroxylase (CYP27A1) and also contributes to CDCA synthesis. wikipedia.orgnih.govnih.gov

Primary bile acids are then conjugated with either glycine (B1666218) or taurine (B1682933) in the liver, increasing their water solubility before secretion into bile. elsevier.eswikipedia.orgnih.gov

Role of Cytochrome P450 Enzymes in Bile Acid Synthesis

Cytochrome P450 (CYP) enzymes play crucial roles in the hepatic synthesis of primary bile acids. nih.govimrpress.comtandfonline.com

CYP8B1 (Sterol 12α-hydroxylase): This microsomal enzyme is essential for the synthesis of cholic acid, introducing a hydroxyl group at the 12α position. nih.govnih.govtandfonline.comdiva-portal.org

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway by catalyzing the hydroxylation of cholesterol at the 27 position. wikipedia.orgnih.govnih.govdiva-portal.org It also participates in side-chain oxidation in both pathways. nih.govnih.gov

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is involved in the alternative pathway, catalyzing the 7α-hydroxylation of oxysterols. wikipedia.orgnih.govdiva-portal.org

These CYP enzymes, along with other enzymes, facilitate the modifications to the steroid ring structure and the oxidative cleavage of the side chain of cholesterol, leading to the formation of the C24 primary bile acids, CA and CDCA. wikipedia.orgnih.govnih.gov

Gut Microbiota-Mediated Biotransformation to this compound

While primary bile acids are synthesized in the liver, this compound is primarily formed in the intestine through the metabolic activities of the gut microbiota. wikipedia.orgelsevier.escapes.gov.brresearchgate.net This biotransformation mainly occurs in the colon. wikipedia.orgelsevier.es

Mechanisms of 7-alpha-Dehydroxylation Pathway in Bacterial Conversion

The key metabolic reaction leading to the formation of this compound from cholic acid is 7α-dehydroxylation. kegg.jpcapes.gov.brresearchgate.netfrontiersin.org This multi-step biochemical pathway removes the hydroxyl group at the 7th position of the steroid nucleus of primary bile acids. capes.gov.brresearchgate.netbiorxiv.org

Before 7α-dehydroxylation can occur, conjugated primary bile acids (those linked to glycine or taurine) must first be deconjugated by bacterial bile salt hydrolases (BSHs). researchgate.netfrontiersin.orgtandfonline.com The 7α-dehydroxylation pathway is encoded by a set of genes known as the bile acid-inducible (bai) operon, found in specific intestinal bacteria. capes.gov.brresearchgate.netfrontiersin.orgtandfonline.com

Identification of Key Bacterial Species in this compound Production

The ability to perform 7α-dehydroxylation is restricted to a limited number of bacterial species within the gut microbiota, primarily belonging to the Firmicutes phylum. frontiersin.orgmdpi.com

Key bacterial species identified as capable of producing this compound through 7α-dehydroxylation include:

Clostridium scindens frontiersin.orguni-muenchen.deresearchgate.netbackhedlab.orgresearchgate.net

Clostridium hylemonae capes.gov.brfrontiersin.orgresearchgate.net

Peptacetobacter hiranonis (formerly Clostridium hiranonis) researchgate.netmdpi.comnih.gov

Extibacter muris (identified in mice) biorxiv.orgresearchgate.net

These bacteria possess the necessary bai operon to carry out the 7α-dehydroxylation of cholic acid to this compound. capes.gov.brfrontiersin.orgresearchgate.netmdpi.com

Impact of Gut Microbiome Composition on this compound Levels

The composition and activity of the gut microbiome significantly influence the levels of this compound. imrpress.comelsevier.eslns.lu Variations in the abundance of 7α-dehydroxylating bacteria can lead to altered production of DCA. mdpi.comtandfonline.com

Research also suggests that even low-abundance microbial species with 7α-dehydroxylating activity, such as Clostridium scindens, can significantly contribute to DCA production and impact host metabolism. backhedlab.orgresearchgate.net

Enterohepatic Circulation and this compound Dynamics

Bile acids, including this compound, undergo enterohepatic circulation, a process of secretion from the liver into the bile, passage through the intestine, reabsorption, and return to the liver via the portal vein. elsevier.esnih.govnih.govresearchgate.net This circulation is highly efficient, with approximately 95% of bile acids being reabsorbed in the terminal ileum and colon and recycled. elsevier.esresearchgate.net Only a small fraction is excreted in the feces. elsevier.esresearchgate.net

This compound, formed in the colon by bacterial action, is reabsorbed from the intestine and transported back to the liver. elsevier.esnih.gov In the liver, secondary bile acids like DCA can be reconjugated with glycine or taurine. elsevier.es The dynamics of the enterohepatic circulation for individual bile acids, including this compound, can differ quantitatively and qualitatively. nih.gov The reabsorption of bile acids, including DCA, plays a role in regulating hepatic bile acid synthesis through feedback mechanisms, primarily involving the farnesoid X receptor (FXR). elsevier.esresearchgate.netresearchgate.net

The presence or absence of the gallbladder can also influence the enterohepatic circulation and the concentration of secondary bile acids like this compound. revistagastroenterologiamexico.org

This compound Conjugation and Deconjugation Processes

Bile acids, including this compound, undergo conjugation and deconjugation reactions within the enterohepatic circulation. Conjugation primarily occurs in the liver, where bile acids are amidated with either glycine or taurine. wikipedia.orgelsevier.es This conjugation significantly increases their water solubility and facilitates their role as emulsifying agents in the small intestine. elsevier.es The ratio of glycine to taurine conjugation can vary, but glycine conjugation is generally more prevalent in humans. elsevier.es

Deconjugation, the removal of the conjugated glycine or taurine molecule, primarily takes place in the intestinal lumen and is mediated by bacterial enzymes. wikipedia.orgelsevier.es This process is crucial for the subsequent bacterial transformations of primary bile acids into secondary bile acids like this compound. biorxiv.org

Cellular and Molecular Mechanisms of Deoxycholic Acid Action

Deoxycholic Acid Interaction with Cellular Membranes

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. This structural characteristic allows it to interact with the lipid bilayers of cell membranes. biotrend.com

Mechanisms of Membrane Disruption and Lysis by this compound

This compound acts as a detergent, capable of disrupting the structure and integrity of cellular membranes. This disruption can lead to cell lysis. patsnap.comzen-bio.comresearchgate.net The mechanism involves the insertion of this compound molecules into the lipid bilayer. lipidmaps.org At sufficient concentrations, this compound can solubilize membrane lipids and proteins through the formation of mixed micelles, effectively breaking down the membrane structure and causing cell death. biotrend.comresearchgate.net Studies have shown that this compound can cause the lysis of various cell types in vitro. zen-bio.com

Effects on Lipid Bilayer Integrity and Fluidity

The insertion of this compound into the lipid bilayer alters the packing of membrane lipids. nih.gov This can lead to changes in membrane fluidity. While some studies suggest a minor increase in plasma membrane fluidity in certain cell types upon exposure to this compound, this effect may not always correlate with the induction of apoptosis, and cells may exhibit compensatory mechanisms to restore fluidity over time. researchgate.netnih.govnih.gov The disruption of lipid packing by this compound can compromise the barrier function of the membrane, increasing its permeability. ljmu.ac.uk

Modulation of Mitochondrial Outer Membrane Properties by this compound

Mitochondria are also targets for this compound's membrane-modulating effects. This compound can accumulate in mitochondrial membranes and alter their properties. researchgate.netnih.govresearchgate.net Specifically, it has been shown to change the order of the mitochondrial outer membrane in a concentration- and time-dependent manner. researchgate.netnih.govnih.gov These changes in mitochondrial membrane order can precede mitochondrial permeability transition, a key event in the intrinsic pathway of apoptosis. researchgate.netnih.govnih.govwikipedia.org The effects of this compound on mitochondrial membranes appear to be dependent on specific features of these membranes, such as their protein environment, and are not always replicated in protein-free lipid models. researchgate.netnih.gov

This compound Association with Lipid Domains and Cholesterol Organization

Cellular membranes are not homogenous but contain distinct lipid domains, including those enriched in cholesterol and sphingolipids (often referred to as lipid rafts). researchgate.netplos.org this compound can associate with these lipid domains. researchgate.net Studies suggest that this compound may preferentially partition into liquid-disordered lipid domains compared to cholesterol-enriched liquid-ordered domains. nih.gov Furthermore, this compound has been shown to significantly disrupt the ordering effect of cholesterol in model membranes at physiologically relevant concentrations. researchgate.netnih.gov This interaction with cholesterol and lipid domains can influence membrane structure, fluidity, and potentially the localization and function of membrane proteins. researchgate.netresearchgate.netlipotype.com

This compound-Mediated Signal Transduction Pathways

Beyond its direct effects on membrane structure, this compound can also act as a signaling molecule by interacting with specific cellular receptors.

Activation of G-Protein Coupled Receptors (GPCRs) by this compound

This compound is an endogenous ligand for certain G-Protein Coupled Receptors (GPCRs). medchemexpress.comfrontiersin.orgresearchgate.net A notable example is the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1. medchemexpress.comfrontiersin.orgresearchgate.netmdpi.com this compound can activate TGR5, triggering downstream signaling cascades, including those involving cAMP. medchemexpress.comfrontiersin.orgresearchgate.netmdpi.com TGR5 activation by bile acids like this compound has been implicated in various physiological processes and can modulate pathways such as NF-κB, AKT, and ERK signaling. frontiersin.orgmdpi.com

Data Tables

Based on the provided search results, specific quantitative data (e.g., precise values for membrane fluidity changes, receptor binding affinities (Kd), or EC50 values for cellular effects) suitable for generating interactive data tables are not consistently present in the snippets. The information primarily describes mechanisms and qualitative observations.

This compound Regulation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Research indicates that DCA can cause ligand-independent activation of EGFR in primary hepatocytes. This activation is dependent on downstream signaling through Ras and PI3 kinase. molbiolcell.org In the context of colon cancer cells, DCA can induce ERK1/2 phosphorylation, which is at least partially dependent on PI3K activation and occurs in an EGFR-independent manner in some cell lines. aacrjournals.org However, other studies suggest that DCA exposure can diminish EGFR phosphorylation in intestinal cells. physiology.org The differential effects of DCA and ursothis compound (UDCA) on the EGFR-MAPK pathway may contribute to their contrasting roles in colon cancer progression. nih.gov DCA's influence on EGFR signaling, particularly through the activation of its ligands like amphiregulin (AREG), mediated by proteases such as TACE/ADAM-17, appears to play a role in promoting tumorigenicity in gastrointestinal cancers. aacrjournals.org

Influence of this compound on Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound significantly impacts the Mitogen-Activated Protein Kinase (MAPK) pathway. DCA has been shown to stimulate both the extracellular signal-regulated kinase (ERK) and p38 MAPK in various cell lines, including colon cancer cells and primary hepatocytes. molbiolcell.orgoup.com Activation of ERK by DCA can occur in a concentration-dependent manner. aacrjournals.org While DCA activates both ERK and p38, studies suggest that only ERK activity influences DCA cytotoxicity, and elevated ERK activity may suppress DCA-induced apoptosis. oup.com This indicates that DCA can simultaneously stimulate pro-apoptotic and anti-apoptotic signaling pathways, with the ERK MAPK pathway potentially modulating sensitivity to DCA-induced apoptosis. oup.com The activation of the MAPK pathway by DCA in hepatocytes has been shown to be dependent on ligand-independent activation of EGFR. molbiolcell.org

This compound Effects on Beta-Catenin Signaling Pathway

This compound has been demonstrated to activate the beta-Catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. Low concentrations of DCA have been shown to significantly increase tyrosine phosphorylation of beta-catenin, leading to its activation and nuclear translocation in colon cancer cells. nih.govnih.gov This activation is associated with a substantial loss of E-cadherin binding to beta-catenin. nih.gov DCA-induced beta-catenin activation can lead to the increased expression of target genes such as urokinase-type plasminogen activator receptor (uPAR) and cyclin D1, which are linked to increased colon cancer cell proliferation and invasiveness. nih.govnih.govmolbiolcell.org Inhibition of beta-catenin using small interfering RNA has been shown to reduce DCA-induced uPAR and cyclin D1 expression. nih.govmolbiolcell.org Furthermore, blocking uPAR can suppress DCA-induced colon cancer cell proliferation and invasiveness. nih.govmolbiolcell.org DCA's ability to activate the Wnt/beta-catenin pathway may be linked to its suppression of the farnesoid X receptor (FXR) expression. mdpi.comresearchgate.net

This compound Modulation of Apoptotic Pathways

This compound is known to modulate apoptotic pathways, influencing both cell survival and death depending on the cellular context and concentration. While bile acids typically induce apoptosis, cancer cells can develop resistance to this effect during tumorigenesis. plos.org

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. nih.govmdpi.comthermofisher.com The intrinsic pathway is triggered by intracellular signals such as DNA damage and oxidative stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. mdpi.comthermofisher.com The extrinsic pathway is activated by the binding of death ligands (e.g., TNF-α, FasL) to their receptors on the cell surface, forming a death-inducing signaling complex (DISC) that activates caspase-8. mdpi.comthermofisher.com

Hydrophobic bile acids like DCA can induce apoptosis by activating both ligand-dependent and -independent death receptor oligomerization. nih.gov In type II cells, such as hepatocytes, the activation of death receptors by bile acids signals the mitochondrial pathway of apoptosis. nih.gov Furthermore, toxic bile acids may directly target mitochondria, inducing the mitochondrial permeability transition (MPT) and reactive oxygen species (ROS) production, or activating pro-apoptotic Bcl-2 family members. nih.gov Low concentrations of DCA have been shown to rapidly activate a death receptor/FADD/caspase 8 pathway in primary hepatocytes. molbiolcell.org

Ion channels and transporters play a role in this compound-induced apoptosis. The Na+/H+ exchanger (NHE), which regulates intracellular pH and ion homeostasis, is involved in this process. plos.orgresearchgate.netfrontiersin.org Studies in esophageal cells have shown that DCA-induced apoptosis is controlled by an NHE-mediated Na+ influx. plos.orgnih.gov Exposure to DCA can lead to lysosomal membrane perturbation and transient cytoplasmic acidification, which correlates with an influx of Na+, subsequent loss of intracellular K+, and an increase in intracellular Ca2+, ultimately leading to apoptosis. plos.orgnih.gov Inhibition of NHE with agents like ethylisopropyl-amiloride (EIPA) can prevent these ionic changes and the activation of caspases induced by DCA. plos.orgnih.gov While intracellular acidification can occur, the ionic imbalance, particularly the increase in cytosolic Ca2+, appears to be more significant in inducing apoptosis in some cell types. researchgate.netfrontiersin.org

This compound is known to induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to DNA damage. oup.comphysiology.orguminho.pt Studies in colon and esophageal cells have shown that DCA exposure results in the production of ROS/RNS. physiology.orgnih.gov This oxidative stress can cause DNA strand breaks and other forms of genotoxic injury. oup.comphysiology.org For instance, DCA has been shown to cause significant increases in DNA strand breaks in colon cells. oup.com The generation of reactive species appears to be a mechanism by which DCA can provoke DNA damage. oup.com While DCA induces DNA damage, it can also simultaneously activate pathways, such as NF-κB, that promote resistance to apoptosis in cells with DNA damage. physiology.orgamegroups.org Pretreatment with antioxidants has been shown to prevent DCA-induced ROS/RNS production and subsequent DNA damage. physiology.orgnih.gov

Here is a table summarizing some of the key molecular targets and pathways influenced by this compound:

Pathway/MoleculeEffect of this compoundReferences
EGFR SignalingCan cause ligand-independent activation; can diminish phosphorylation; influences AREG shedding. molbiolcell.orgphysiology.orgnih.govaacrjournals.org
MAPK Pathway (ERK, p38)Stimulates ERK and p38; ERK can influence apoptosis sensitivity; activation can be EGFR-dependent. molbiolcell.orgaacrjournals.orgoup.com
Beta-Catenin SignalingActivates beta-catenin phosphorylation and nuclear translocation; increases expression of target genes (uPAR, Cyclin D1). nih.govnih.govmolbiolcell.org
Apoptotic Pathways (Intrinsic/Extrinsic)Can activate death receptor pathway; can target mitochondria; influences MPT and Bcl-2 family members. nih.govresearchgate.net
Na+/H+ Exchanger (NHE)Involved in DCA-induced apoptosis via Na+ influx and ionic shifts. plos.orgresearchgate.netfrontiersin.orgnih.gov
Reactive Oxygen/Nitrogen SpeciesInduces generation of ROS/RNS. oup.comphysiology.orguminho.ptnih.gov
DNA DamageCauses DNA strand breaks and genotoxic injury, mediated by ROS/RNS. oup.comphysiology.orgnih.gov
FXRCan decrease FXR expression. mdpi.comresearchgate.net
uPARIncreases expression via beta-catenin pathway. nih.govnih.govmolbiolcell.org
Cyclin D1Increases expression via beta-catenin pathway. nih.govnih.govmolbiolcell.org

This compound (DCA) is a secondary bile acid that has been shown to influence cellular bioenergetics and mitochondrial function through various mechanisms. Its effects appear to be concentration- and cell type-dependent.

3.3. This compound Influence on Cellular Bioenergetics and Mitochondrial Function

This compound (DCA) has been observed to impact cellular bioenergetics and mitochondrial function, with research highlighting its effects on mitochondrial membrane properties, oxidative phosphorylation (OXPHOS), and ATP production. Studies indicate that DCA can alter mitochondrial membrane potential and influence the activity of components within the electron transport chain (ETC).

Research has demonstrated that cytotoxic bile acids, including DCA, can perturb mitochondrial outer membrane (MOM) properties. Experiments with isolated mitochondria revealed that physiologically relevant concentrations of DCA induce changes in MOM order in a concentration- and time-dependent manner, preceding mitochondrial permeability transition nih.govresearchgate.net. This suggests that mitochondrial membranes are a likely target for the cytotoxic effects of DCA, with its apoptotic activity potentially linked to features of mitochondrial membranes not present in protein-free mimetic liposomes, such as the double-membrane structure, lipid asymmetry, or the mitochondrial protein environment nih.govresearchgate.net.

DCA has also been shown to decrease mitochondrial potential. In skeletal muscle fibers from wild-type mice, treatment with DCA led to a significant decrease in the signal from TMRE, a fluorescent dye used to indicate mitochondrial membrane potential mdpi.comresearchgate.net. This effect was found to be dependent on the TGR5 receptor, as muscle fibers from TGR5 knockout mice did not exhibit the same reduction in TMRE signal when exposed to DCA mdpi.comresearchgate.net. Similarly, studies on gastric carcinoma cells have shown a concentration-dependent reduction in mitochondrial membrane potential following DCA treatment, which was associated with the induction of apoptosis spandidos-publications.com. This drop in mitochondrial membrane potential is suggested to influence mitochondrial biogenesis and activity, potentially decreasing the number of mitochondria and affecting the stability of mitochondrial function spandidos-publications.com.

The impact of DCA on mitochondrial bioenergetics extends to oxidative phosphorylation. Studies in skeletal muscle fibers and myotubes have shown that DCA can decrease the protein levels of OXPHOS complexes I and II mdpi.comnih.gov. This reduction in OXPHOS components is associated with a decreased oxygen consumption rate (OCR), including basal, ATP-linked, maximal, and spare respiration mdpi.comnih.gov. These findings suggest that DCA can reduce the mitochondrial capacity for ATP synthesis mdpi.com. In contrast, some studies in esophageal adenocarcinoma cells have shown that DCA exposure, in conjunction with cigarette smoke condensate, led to increased ATP production and mitochondrial respiration, alongside glycolytic activity oncotarget.com. This effect was linked to the downregulation of uncoupling protein-2 (UCP2), a mitochondrial inner membrane protein involved in regulating the proton gradient oncotarget.comnih.gov. Downregulation of UCP2 is thought to enhance mitochondrial ATP production by reducing proton leak across the inner membrane nih.gov.

Furthermore, DCA's influence on cellular bioenergetics can lead to a shift in cellular metabolism. In some cell types, decreased oxidative phosphorylation induced by DCA can result in a shift towards glycolysis for ATP production nih.govmdpi.com. This metabolic shift has been observed in cells exposed to DCA-enhanced hydrogels nih.govmdpi.com.

The effects of DCA on mitochondrial function can also contribute to increased mitochondrial reactive oxygen species (mtROS) production mdpi.comnih.gov. Excessive levels of hydrophobic bile acids like DCA can stimulate mitochondria to release ROS, which can lead to oxidative stress and damage to cellular components, including mitochondria themselves mdpi.com.

Data from research on the effects of DCA on mitochondrial potential and OXPHOS complexes in skeletal muscle fibers highlight its impact on these key bioenergetic parameters.

Table 1: Effect of DCA on Mitochondrial Potential in Skeletal Muscle Fibers

TreatmentTMRE Signal (% of Control)
Control100
DCA35 ± 8.8*

*Data are representative and based on findings indicating a decrease in TMRE signal after DCA treatment in WT muscle fibers mdpi.com.

Table 2: Effect of DCA on OXPHOS Complex Protein Levels in Skeletal Muscle Fibers

OXPHOS ComplexProtein Level (Fold of Change vs. Control)
Complex I0.42 ± 0.07
Complex II0.48 ± 0.14
Complex IIIUnchanged
Complex VUnchanged

*Data are representative and based on findings indicating decreased levels of complexes I and II after DCA treatment in WT muscle fibers mdpi.com.

These findings collectively demonstrate that this compound significantly influences cellular bioenergetics and mitochondrial function, impacting membrane potential, oxidative phosphorylation, ATP production, and ROS generation, often in a manner dependent on cellular context and specific molecular targets like TGR5 and UCP2.

Pathophysiological Roles of Deoxycholic Acid

Deoxycholic Acid in Gastrointestinal Disease Pathogenesis

This compound's presence in the gastrointestinal tract, particularly in the colon and esophagus, has been linked to various pathological processes, including carcinogenesis and inflammation.

Role in Colorectal Carcinogenesis and Tumor Promotion

Secondary bile acids, especially this compound, are considered endogenous colon cancer promoters. nih.gov Elevated levels of this compound have been reported in patients with adenomatous polyps and colon cancer. oup.com Research indicates that DCA can promote colon cancer growth and progression. nih.govmolbiolcell.org

Studies have shown that low concentrations of DCA (5 and 50 μM) can significantly increase tyrosine phosphorylation of β-catenin, induce the expression of urokinase-type plasminogen activator (uPA), its receptor (uPAR), and cyclin D1, thereby enhancing colon cancer cell proliferation and invasiveness. nih.govmolbiolcell.org These effects are associated with a substantial loss of E-cadherin binding to β-catenin. nih.govmolbiolcell.org Inhibition of β-catenin with small interfering RNA has been shown to reduce DCA-induced uPAR and cyclin D1 expression. nih.govmolbiolcell.org Blocking uPAR with a neutralizing antibody significantly suppressed DCA-induced colon cancer cell proliferation and invasiveness, suggesting a role for uPAR in these processes. nih.govmolbiolcell.org

DCA has been found to increase tyrosine phosphorylation and nuclear β-catenin levels in colon cancer cells, promoting cell proliferation and invasiveness, which suggests that β-catenin is a key molecular target of DCA's growth-promoting actions. nih.gov Furthermore, DCA triggers colorectal cancer development by controlling M3R and Wnt/β-catenin signaling. nih.gov

DCA has also been shown to induce DNA damage in colonic cells, followed by the induction of caspases, COX-2 promoter activity, and the transcription factors NF-κB and AP-1. oup.com The concentrations of DCA used in some studies, which induced these effects, have been reported to occur in the fecal water of individuals at higher risk for colon cancer. oup.com

Recent research highlights the role of the gut microbiota in colorectal cancer, with altered mucosal microbiota and increased levels of this compound observed in cancerous tissues compared to noncancerous samples. nih.gov The mucosal microbiota in cancerous tissues demonstrated a stronger ability to produce DCA, indicating an enrichment of DCA-producing bacteria in tumors. nih.gov In vitro studies have confirmed that DCA enhances the overgrowth, migration, and invasion of colorectal cancer cell lines. nih.gov

Moreover, DCA has been found to bind to and inhibit the expression of the farnesoid X receptor (FXR), a nuclear receptor that plays a role in bile acid metabolism and cell growth. nih.gov Low FXR expression is associated with colorectal carcinogenesis. nih.gov Inhibiting intestinal FXR with DCA may stimulate overgrowth and DNA injury in Lgr5+ cells, potentially enhancing colorectal cancer development. nih.gov

A recent study screened microbiota-derived metabolites and found that DCA suppresses anti-tumor responses mediated by CD8+ T cells, a type of white blood cell that kills cancer cells. microbiomepost.com DCA reduced CD8+ T cell responses by inhibiting calcium signaling. microbiomepost.com Higher levels of DCA were associated with lower CD8+ T cell function in people with colorectal cancer. microbiomepost.com DCA also suppressed CD8+ T cell function and promoted tumor growth in mice. microbiomepost.com

This compound and Esophageal Cellular Responses

The esophageal epithelium can be exposed to bile acids, including this compound, during reflux episodes, which is a major risk factor for esophageal adenocarcinoma. oup.complos.org DCA is implicated in the progression of esophageal cancer. oup.com

Studies have shown that DCA can disrupt Golgi structure and affect protein secretion and glycosylation processes in esophageal epithelial cell lines. oup.com DCA altered intracellular localization and reduced cell surface expression of certain glycans. oup.com Furthermore, DCA reduced the expression of epidermal growth factor receptor (EGFR) and E-cadherin, proteins associated with carcinogenesis and cell adhesion, respectively. oup.com This disruption of Golgi structure and altered glycomic profile in response to DCA could potentially contribute to metaplasia, dysplasia, and cancer of the esophagus. oup.com

DCA can induce apoptosis in esophageal cells. plos.orgresearchgate.net However, during gastrointestinal tumorigenesis, cancer cells can develop resistance to bile acid-induced cell death. plos.orgresearchgate.net The mechanism of DCA-induced apoptosis involves lysosomal membrane perturbation and transient cytoplasmic acidification. plos.orgresearchgate.net This effect correlates with an influx of Na+, subsequent loss of intracellular K+, an increase of Ca2+, and apoptosis. plos.orgresearchgate.net The Na+/H+ exchanger (NHE) plays a critical role in this process, as inhibition of NHE prevents the ionic changes and caspase activation induced by DCA. plos.orgresearchgate.net Cells can tolerate acidification but evade DCA-induced apoptosis if NHE is inhibited, suggesting that suppression of NHE may contribute to apoptosis resistance during GI tumorigenesis. plos.orgresearchgate.net

DCA also causes oxidative stress and subsequent DNA damage in esophageal cells, particularly at concentrations of 100 μM and higher. amegroups.orgnih.gov This DNA damage is believed to occur through the generation of reactive oxygen species (ROS). nih.gov A similar dose-response has been observed for NF-κB activation by DCA in esophageal cells. nih.gov DCA-mediated NF-κB-interleukin 8 (IL-8) pathway activation is related to ROS, and the activated NF-κB pathway also produces anti-apoptotic protein Bcl-2, making DNA-damaged cells resistant to apoptosis. amegroups.org The JAK/STAT3 pathway is also activated under stimulation of acid or this compound to promote apoptosis resistance, proliferation, and metastasis in esophageal adenocarcinoma. amegroups.org

Modulation of Intestinal Inflammation by this compound

The role of this compound in intestinal inflammation, particularly in the context of inflammatory bowel disease (IBD), is an area of ongoing investigation. While some studies suggest a pro-inflammatory role, others indicate potential protective effects depending on the specific context and concentration.

In a study using a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, DCA treatment exacerbated intestinal inflammation. researchgate.netnih.gov This was associated with increased expression of interleukin-1β (IL-1β) and a higher proportion of CD3+ and CD4+ T cells, while the number of intestinal tuft cells decreased. researchgate.netnih.gov These findings suggest that DCA may worsen intestinal inflammation by increasing IL-1β secretion, reducing tuft cell numbers, and activating CD4+ and CD3+ T cells to exaggerate immune responses. nih.gov

Conversely, some research suggests that secondary bile acids like this compound may have protective roles in certain intestinal contexts. For instance, DCA can encourage the proliferation of C. scindens and inhibit the germination of C. difficile spores. mdpi.com DCA is known to inhibit the growth and toxic effects of C. difficile, potentially through activating bile acid receptors like FXR and TGR5, which enhances the innate immune response and inhibits C. difficile proliferation via signaling pathways such as NF-κB, or through direct interaction with the C-terminal region of the C. difficile toxin TcdB. mdpi.com

In patients with IBD, decreased DCA levels in serum and fecal samples have been observed, which are associated with disturbances in gut microflora diversity and abundance. researchgate.netnih.gov This suggests a complex interplay between DCA, the gut microbiota, and intestinal inflammation in IBD, where reduced DCA might be a consequence of dysbiosis rather than a direct cause of inflammation in all cases.

In necrotizing enterocolitis (NEC), DCA accumulation in the intestinal lumen has been shown to exacerbate intestinal damage. scielo.br DCA suppressed the expression of mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase involved in epithelial cell proliferation and migration. scielo.br High concentrations of DCA have been indicated to lead to NEC-like ileal damage. scielo.br

The effect of DCA on intestinal inflammation can be influenced by gut dysbiosis. researchgate.net Studies in mouse colitis models have shown that increased fecal secondary bile acids and DCA supplementation induce intestinal inflammation, which is linked to disturbed bile acid metabolism and dysbiosis of intestinal flora. researchgate.net

This compound in Hepatobiliary Disorders

This compound also plays a role in the pathogenesis of certain hepatobiliary disorders, particularly those involving cholestasis and fatty liver disease.

This compound and Cholestasis-Induced Hepatocyte Injury

Cholestasis, characterized by impaired bile formation, leads to the accumulation of bile acids, including this compound, in the liver and systemic circulation. elsevier.esnih.gov Hydrophobic bile acids like this compound are known to produce cholestatic liver injury. nih.gov

The accumulation of bile acids in the liver during cholestasis causes oxidative stress and mitochondrial injury in hepatocytes. nih.gov Stressed hepatocytes respond by releasing inflammatory cytokines through the activation of specific signaling pathways and transcription factors. nih.gov The recruited immune cells then contribute to parenchymal cell death. nih.gov

In experimental models of this compound-induced liver injury in rats, the administration of DCA led to a marked increase in serum total bilirubin (B190676) and total bile acid concentrations, as well as elevated alkaline phosphatase and alanine (B10760859) aminotransferase activities, indicating liver damage. nih.gov DCA feeding in mice models of cholestasis has been shown to induce biliary infarcts, leading to leakage of bile into the parenchyma and further hepatocyte cell death. elsevier.es

This compound's detergent properties can impair the integrity of liver cell membranes, leading to cell death. elsevier.es Serum elevations of alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) in cholestasis reflect hepatic bile acid accumulation and the consequent impairment of liver cell membrane integrity due to the detergent effect of endogenous bile acids. elsevier.es

Contribution to Nonalcoholic Fatty Liver Disease (NAFLD) Progression

Nonalcoholic fatty liver disease (NAFLD) is a spectrum of liver diseases ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. elsevier.eseasl.eu Dysregulation of bile acid metabolism is related to the development of dyslipidemia, insulin (B600854) resistance, and hyperglycemia, which are common comorbidities of NAFLD. e-cmh.org

While the role of this compound specifically in NAFLD progression is an active area of research, alterations in the plasma bile acid profile have been observed in NAFLD patients, with some studies showing decreased secondary bile acids in NASH. e-cmh.org However, another study in obese subjects found no correlation between plasma bile acid alterations and insulin resistance or NASH. e-cmh.org

Some studies have investigated the role of specific bile acid metabolites in NAFLD severity. For instance, 7-keto-deoxycholic acid has been associated with advanced stages of fibrosis, NASH, and hepatocellular ballooning in a cohort of patients with biopsy-proven NAFLD. e-cmh.org

Elevated this compound levels in the liver have been suggested to facilitate hepatocellular carcinoma development by promoting the secretion of pro-inflammatory and tumor-promoting mediators. researchgate.net Given that NAFLD can progress to hepatocellular carcinoma, this suggests a potential indirect role for DCA in advanced NAFLD.

The interplay between the gut microbiome and bile acids is considered pivotal in the development of NAFLD. frontiersin.org While much research focuses on the potential therapeutic effects of ursothis compound (UDCA) in NAFLD, the specific contribution of this compound to the progression of the disease through its interaction with the gut microbiome and metabolic pathways is still being elucidated.

This compound Role in Gallstone Formation Mechanisms

This compound is implicated in the formation of cholesterol gallstones. Increased levels of this compound in bile have been associated with increased biliary cholesterol saturation and rapid cholesterol crystal formation in vitro. nih.gov Studies suggest that slowing colonic transit can increase biliary this compound, subsequently increasing biliary cholesterol saturation. nih.gov

A proposed mechanism by which increased this compound input could lead to increased biliary cholesterol saturation is its potential disassociation of cholesterol synthesis from cholesterol catabolism into bile acids. nih.gov Additionally, bile enriched in deoxycholyl conjugates may contain vesicles with a higher cholesterol/phospholipid ratio. nih.gov This is potentially because dihydroxy bile acids like this compound have a lower critical micellization concentration compared to trihydroxy bile acids, allowing them to solubilize more phospholipid in mixed micelles at a given bile acid concentration. nih.gov

While some studies have found a relationship between the proportion of this compound in biliary bile acids and the extent of cholesterol supersaturation and the time taken for crystal detection, other large studies have found little correlation. nih.gov

This compound in Systemic Metabolic Regulation

Bile acids, including this compound, are recognized as signaling molecules involved in the regulation of various metabolic processes beyond their role in fat digestion and absorption. nih.govelsevier.es They influence triglyceride, cholesterol, glucose, and whole-body energy balance through the activation of various signaling pathways. nih.govelsevier.es

Influence on Lipid Metabolism Beyond Intestinal Absorption

Beyond facilitating intestinal lipid absorption, bile acids play a key role as signaling molecules in modulating lipid metabolism by activating receptors such as the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor-1 (GPBAR-1, also known as TGR5) in various tissues, including the liver, intestine, muscle, and brown adipose tissue. elsevier.eselsevier.es

Studies in animal models have shown that bile acids can influence dietary energy harvest and appetite. tandfonline.com The gut microbiota, which produces secondary bile acids like this compound, also profoundly influences lipid absorption, metabolism, and secretion. mdpi.com

This compound and Cholesterol Homeostasis

This compound, as a bile acid, is involved in cholesterol homeostasis. Bile acids are synthesized from cholesterol in the liver and represent the main catabolic pathway for cholesterol elimination from the body. nih.govelsevier.esmdpi.com This process plays a key role in maintaining hepatic and systemic cholesterol balance. mdpi.com

While bile acids are essential for biliary cholesterol secretion and transport, the liver's capacity for transforming cholesterol to bile acids in humans is relatively low, which is considered a factor in the pathogenesis of cholesterol gallstone disease. ki.se

This compound in Immunological Regulation

This compound has roles in modulating immune responses.

This compound Activation of Membrane Enzyme NAPE-PLD and Endogenous Cannabinoid Release

This compound has been shown to interact with and activate the membrane-associated enzyme NAPE-PLD (N-acyl phosphatidylethanolamine (B1630911) specific-phospholipase D). escholarship.orgnih.govnih.govrsc.org NAPE-PLD is responsible for generating endogenous cannabinoids, such as arachidonylethanolamide (anandamide), and other lipid signaling amides like oleoylethanolamide and palmitoylethanolamide. escholarship.orgnih.govnih.govrsc.org These lipid molecules are involved in various physiological pathways, including stress and pain response, appetite, and lifespan. escholarship.orgnih.govnih.gov

Research indicates that the presence of this compound increases the stiffness of the NAPE-PLD protein and makes it significantly faster at catalyzing the hydrolysis of more unsaturated substrates like N-arachidonoyl-phosphatidylethanolamine compared to N-palmitoyl-phosphatidylethanolamine. escholarship.orgnih.govnih.govrsc.org This suggests that the interaction between this compound and NAPE-PLD, along with the resulting change in enzyme dynamics, might favor the selective production of the endocannabinoid anandamide (B1667382) and other unsaturated long fatty acid ethanolamides, particularly in the small intestine where this compound is present. nih.govrsc.org

Modulation of Inflammatory Cytokine Production by this compound

This compound has been shown to modulate the production of inflammatory cytokines. In model esophageal cells, this compound stimulated the production of pro-inflammatory cytokines IL-6 and IL-8. nih.gov This effect was attenuated by inhibiting certain signaling pathways, such as Protein Kinase C, MAP kinase, and tyrosine kinase pathways, as well as by the cholesterol sequestering agent methyl-beta-cyclodextrin and the hydrophilic bile acid ursothis compound. nih.gov The cholesterol-interacting agent nystatin, which binds cholesterol without removing it from the membrane, synergized with this compound to induce IL-6 and IL-8 production. nih.gov this compound also stimulated the phosphorylation of the lipid raft component Src tyrosine kinase. nih.gov

In the context of inflammatory bowel disease (IBD), studies in mice have shown that this compound can exacerbate intestinal inflammation. nih.govpeerj.comresearchgate.net Possible mechanisms include increasing IL-1β secretion, reducing the number of intestinal tuft cells, and activating CD3+ and CD4+ T cells, leading to exaggerated immune responses. nih.govpeerj.comresearchgate.net Conversely, ursothis compound, another bile acid, has been shown to inhibit TNFα-induced IL-8 release from monocytes. rcsi.com

Advanced Research Applications and Methodologies Involving Deoxycholic Acid

Deoxycholic Acid as a Research Tool in Membrane Protein Studies

Membrane proteins are crucial for numerous cellular processes, but their study is often challenging due to their hydrophobic nature and integration within lipid bilayers. This compound acts as a valuable tool for the extraction, solubilization, and study of these complex proteins.

Detergent Properties for Protein Solubilization and Isolation

This compound, particularly in its salt form, sodium deoxycholate, functions as an ionic detergent. sigmaaldrich.comcusabio.comsigmaaldrich.combiotrend.com Detergents are essential for disrupting cell membranes and solubilizing hydrophobic membrane proteins, allowing for their extraction and subsequent purification and analysis. cusabio.combiotrend.com Sodium deoxycholate is widely used for the solubilization of membrane-bound proteins and cell lysis. sigmaaldrich.combiotrend.com Its mechanism involves disrupting cell membranes and dissolving hydrophobic molecules.

Bile acid salts, including this compound, are considered milder ionic detergents compared to linear ionic detergents, owing to their rigid steroid skeletons. cusabio.com This property can be advantageous in maintaining the native conformation of some membrane proteins during solubilization. cusabio.combiotrend.com Detergents like this compound interact with the hydrophobic sites of proteins, making them soluble in an aqueous environment. dojindo.com The effectiveness of a detergent in solubilizing membrane proteins is influenced by factors such as its structure, critical micelle concentration (CMC), purity, and the conditions of the solution (pH, ionic strength, temperature). cusabio.comdojindo.com

This compound derivatives have also been explored for their detergent properties. For instance, deoxycholate-based amphiphiles have been developed that exhibit lower critical micelle concentrations compared to commonly used detergents like CHAPS and CHAPSO, meaning lower amounts are needed for effective membrane protein solubilization. google.com These amphiphiles can be synthesized from this compound and are useful for the solubilization, isolation, purification, stabilization, crystallization, and structural determination of membrane proteins. google.com

Data on the properties of Sodium Deoxycholate as a detergent:

PropertyValue / DescriptionSource
ClassificationIonic detergent, Bile salt derivative cusabio.combiotrend.com
ApplicationSolubilization of membrane-bound proteins, Cell lysis sigmaaldrich.combiotrend.com
Aggregation Number4-10 (for this compound sodium) sigmaaldrich.com
Critical Micelle Conc.4-8 mM (for this compound sodium) sigmaaldrich.com
Micellar Weight1700-4200 (for this compound sodium) sigmaaldrich.com
Purity (Assay)≥96% (TLC), ≥97% (titration) sigmaaldrich.comsigmaaldrich.com
Formpowder sigmaaldrich.comsigmaaldrich.com
Solubility in H₂O2% clear, colorless (this compound sodium); 50 mg/mL clear, colorless to light yellow (Sodium Deoxycholate) sigmaaldrich.comsigmaaldrich.com

Applications in Outer Membrane Protein (OMP) Vaccine Development

Outer membrane vesicles (OMVs) released by Gram-negative bacteria are promising structures for vaccine development as they carry many surface antigens identical to the bacterial surface. frontiersin.org Detergent extraction is a frequently used method to increase OMV yield and is a widespread method in the industry. frontiersin.orgmdpi.com Deoxycholate is one of the detergent-like molecules used in this process. frontiersin.orgmdpi.com

Studies have shown that OMPs purified using methods involving sodium deoxycholate can be used as carriers for conjugate vaccines. asm.org For example, total OMP purified using a method including 1% Na-deoxycholate has been used as a carrier for Nontypeable Haemophilus influenzae (NTHi) lipooligosaccharide (LOS)-based conjugate vaccines, eliciting antibody responses against LOS. asm.org

This compound in Novel Drug Delivery Systems Research

This compound's amphipathic nature and its interaction with biological membranes make it a valuable component in the research and development of novel drug delivery systems, particularly for improving the solubility, permeability, and targeted delivery of various therapeutic agents. mdpi.com

Role in Nanoparticle and Liposome-Based Drug Delivery

This compound and its conjugates are explored for their role in the formulation of nanoparticles and liposomes for drug delivery. These nanocarriers can enhance the delivery of both hydrophobic and hydrophilic molecules. nih.gov

This compound-conjugated nanoparticles have been developed to enhance the intestinal absorption of poorly soluble drugs by targeting specific transporters in the intestine, such as the apical sodium-dependent bile acid transporter. researchgate.net For instance, this compound-functionalized nanoparticles loaded with rhein (B1680588), a poorly soluble drug, showed significantly enhanced oral bioavailability in rats compared to rhein suspensions. researchgate.net The cellular uptake and apparent permeability coefficient of the this compound-conjugated nanoparticles were also significantly higher. researchgate.net

Liposomes, which are lipid-based vesicles, can be modified with this compound or its derivatives to improve drug delivery. nih.govnih.govresearchgate.net Hyothis compound, a derivative of this compound, has been used to modify metformin (B114582) liposomes for type 2 diabetes treatment, showing enhanced hypoglycemic effects in diabetic mice. nih.govresearchgate.net Liposomes containing sodium deoxycholate have also been developed to enhance the oral bioavailability of drugs like itraconazole, a poorly water-soluble drug. researchgate.net These liposomes demonstrated improved dissolution efficiency and transmembrane absorption. researchgate.net

This compound conjugates with polymers like hyaluronic acid have been used to form self-assembled nanoparticles for targeted drug delivery, particularly for cancer therapy. nih.govmdpi.com These nanoparticles can encapsulate lipophilic anticancer drugs like paclitaxel (B517696) and doxorubicin. nih.govmdpi.com The degree of this compound substitution in these conjugates can influence nanoparticle properties such as size, drug encapsulation efficiency, release rate, and cellular uptake. mdpi.com

Enhancing Oral Bioavailability of Poorly Soluble Drugs

Poor aqueous solubility and membrane permeability are major factors limiting the oral bioavailability of many drugs. tandfonline.comscispace.com Bile salts, including this compound, are known to enhance gastrointestinal absorption and oral bioavailability through several mechanisms. mdpi.com These mechanisms include the solubilization of poorly soluble drugs through micellar solubilization and increasing the membrane fluidity of intestinal epithelial cells. mdpi.com

This compound's ability to form micelles above its critical micelle concentration aids in solubilizing hydrophobic compounds. dojindo.com This micellar solubilization can improve the dissolution rate of poorly water-soluble drugs, thereby enhancing their absorption. mdpi.comscispace.com

Studies have demonstrated that this compound can enhance the oral bioavailability of various drugs. For example, incorporating a this compound derivative into a nanoemulsion significantly enhanced the oral bioavailability of etoposide, a poorly soluble anticancer drug. tandfonline.com The this compound constituent was attributed to improving permeability via its solubility- and permeability-enhancing properties. tandfonline.com this compound has also been reported to improve the stability of biodegradable nanoparticles in the gastrointestinal lumen, leading to increased bioavailability. researchgate.net It may also facilitate cellular entry and intracellular transfer of nanoparticles by exploiting the intestinal bile acid pathway. researchgate.net

Table summarizing examples of this compound in enhancing oral bioavailability:

DrugDelivery System / ApproachObserved EnhancementSource
EtoposideMultiple nanoemulsion with this compound derivativeEnhanced oral bioavailability tandfonline.com
RheinThis compound-functionalized nanoparticles2.40- and 3.33-fold higher Cmax and AUC0-inf compared to suspensions in rats researchgate.net
ItraconazoleLiposome containing sodium deoxycholateNearly 1.67-fold higher AUC0-72 compared to commercial capsules in rats researchgate.net
Biodegradable NanoparticlesThis compound emulsionIncreased bioavailability, sustained levels in blood, relative bioavailability of 1.81 researchgate.net

Targeted Delivery Strategies Utilizing this compound Conjugates

This compound conjugates are being investigated for targeted drug delivery, particularly to the liver, due to the natural enterohepatic circulation of bile acids. scirp.org Conjugating drugs or drug carriers with this compound can facilitate their uptake by cells expressing bile acid transporters or receptors, or by exploiting the liver's natural processing of bile acids. researchgate.netscirp.org

This compound has been conjugated to various molecules and nanocarriers to achieve targeted delivery. For instance, this compound-conjugated nanoparticles targeting the apical sodium-dependent bile acid transporter in the small intestine have shown enhanced intestinal absorption. researchgate.net this compound has also been conjugated to polymers like pectin (B1162225) to form micelles for targeted delivery of anticancer drugs to hepatocellular carcinoma, leveraging the overexpression of asialoglycoprotein receptors on hepatocytes. researchgate.netnih.gov These pectin-deoxycholic acid micelles loaded with sorafenib (B1663141) showed increased cytotoxicity and cellular uptake in liver cancer cells. researchgate.netnih.gov

Furthermore, this compound conjugates with polyethylene (B3416737) glycol (PEG) and targeting ligands like octreotide (B344500) have been synthesized to form micelles for targeted intracellular delivery to tumor cells expressing specific receptors, such as somatostatin (B550006) receptors. nih.govnih.gov These targeted micelles demonstrated enhanced tumor targeting capacity and increased cytotoxicity in cancer cells. nih.govnih.gov this compound-CPT conjugates have also been synthesized with improved liver targeting index and stability. scirp.org

This compound in Tissue Engineering and Biomaterial Research

This compound has garnered interest in tissue engineering and biomaterial research due to its amphiphilic properties and ability to influence material characteristics. Bile acids, including this compound, are being explored as beneficial excipients in various pharmacological and tissue engineering systems. nih.gov They have emerged as potential components in the development of biomaterials, particularly in the context of hydrogels and nanogels. nih.govnih.gov

In tissue engineering, biomaterial scaffolds are utilized in surgical replacements after undergoing decellularization and processing to reduce antigenicity, minimize inflammatory response, and decrease tissue degeneration. researchgate.net this compound has been employed in decellularization protocols for tissues such as bovine pericardium. researchgate.net One protocol utilizing this compound, DNase, RNase, and ethanol (B145695) resulted in a completely decellularized bovine pericardium with an intact extracellular matrix, including collagen bundles, which is conducive to cell attachment. researchgate.net In contrast, a protocol involving Trypsin-EDTA, TritonX-100, this compound, and Peracetic acid/Ethanol led to a highly distorted and damaged collagen matrix. researchgate.net This suggests that the specific protocol and combination of agents used with this compound are critical in maintaining the structural integrity of the biomaterial scaffold.

Furthermore, this compound has been incorporated into biomaterials for bone tissue engineering. Conjugating zoledronic acid, a bisphosphonate, with lysine-linked this compound has shown potential to enhance osteogenesis. nih.gov

Influence on Hydrogel and Nanogel Properties for Drug Delivery Matrices

This compound can significantly influence the properties of hydrogels and nanogels, making them promising candidates for drug delivery systems. nih.govnih.gov Its ability to form micelles and modify hydrogel characteristics is being investigated for therapeutic delivery applications. researchgate.net

Studies have explored the incorporation of this compound into hydrogel matrices composed of polymers like sodium alginate and poloxamer 407. researchgate.net These this compound-copolymer hydrogels have been assessed for their rheological properties and biological effects on various cell lines. researchgate.net The addition of this compound has been shown to increase the strength of gels, enhancing surface tension and shear stress while retaining shear-thinning properties. mdpi.comresearchgate.net

This compound-modified polymers, such as glycol chitosan (B1678972), have been used to create self-assembled nanogels. mdpi.com These nanogels are capable of loading hydrophobic drugs, providing potential for slower drug release and prolonged effects. mdpi.com For instance, this compound-modified glycol chitosan nanogels successfully loaded palmitoyl (B13399708) acylated exendin-4, a hydrophobic antidiabetic drug. mdpi.com

This compound micelles have also been incorporated into hydrogel matrices, such as carboxymethyl cellulose (B213188) hydrogels, for dual drug delivery systems. nih.gov These composite materials have demonstrated pH-controlled drug release properties. nih.gov

The pH of the hydrogel can also be used to modify properties such as sol-gel temperature, crystallinity, and mechanical strength, further broadening the tunability of these this compound-containing systems for various applications, including drug delivery and nanotemplating for tissue imaging. nih.govacs.org

Investigational Studies on this compound in Age-Related Physiological Changes

Investigational studies have explored the potential role of this compound in age-related physiological changes, although much of the research in this area also involves other bile acids, such as ursothis compound.

One study using Drosophila melanogaster as a model organism investigated the in vivo anti-aging activity of this compound. biointerfaceresearch.com The results suggested that low concentrations of this compound treatment could increase the lifespan of D. melanogaster. biointerfaceresearch.com Molecular analysis in this study indicated that this compound administration induced the expression of genes related to mitochondrial function (srl and tom40), which are relevant to aging, without significantly affecting endogenous antioxidant genes. biointerfaceresearch.com These findings propose a prospective role for this compound in regulating aging, with potential translational relevance to humans. biointerfaceresearch.com

Furthermore, research on the role of bile acids in human aging has suggested that alterations in the gastrointestinal environment, including the presence of this compound, can impact the integrity of the intestinal barrier, a hallmark of aging. nih.gov Studies in mice have shown that this compound in drinking water disrupted the mucosal barrier and induced intestinal inflammation, while ursothis compound promoted mucosal healing. nih.gov

Analytical Methodologies for this compound Quantification and Characterization in Biological Samples

Accurate quantification and characterization of this compound in biological samples are crucial for research and clinical studies. Various analytical methodologies, primarily chromatographic techniques coupled with mass spectrometry, are employed for this purpose.

Biological samples used for bile acid detection include serum, plasma, bile, tissue homogenate, saliva, adipose tissue, intestinal contents, urine, and feces. frontiersin.org Sample pretreatment is typically required to remove interfering substances like proteins, lipids, and inorganic salts, often involving protein precipitation, solid-phase extraction, or liquid-liquid extraction. frontiersin.org

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, HPLC)

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of this compound and other bile acids in biological matrices. jscimedcentral.comd-nb.inforesearchgate.net

GC-MS is a powerful technique for separating and identifying bile acids. jscimedcentral.comd-nb.inforesearchgate.net For GC analysis, bile acids, including this compound, typically require derivatization due to their polar functional groups (carboxyl and hydroxyl) to make them more volatile. restek.com Common derivatization methods involve silylation using reagents like BSTFA/TMCS. jscimedcentral.comrestek.com GC-MS operating in selected ion monitoring (SIM) mode allows for the sensitive and specific quantification of bile acids. jscimedcentral.com Methods have been developed and validated for quantitating this compound in samples like human stool using GC-MS with a single extraction and one-step derivatization. jscimedcentral.com

HPLC-based methods, often coupled with UV or mass spectrometry detectors, are also prevalent for bile acid analysis in biological samples. frontiersin.orgresearchgate.netijnrd.orgnih.gov HPLC offers effective chromatographic separation of bile acids, including this compound and its conjugates. ijnrd.org HPLC-UV methods can be used for quantification in raw materials and liquid pharmaceutical formulations, demonstrating good consistency and precision. mtc-usa.com HPLC-MS/MS provides high sensitivity and a broad dynamic range for quantitative analysis of bile acids in various biological fluids like bile, serum, urine, and feces. researchgate.netnih.gov This technique allows for the simultaneous monitoring of parent and daughter ions in multiple reaction monitoring (MRM) mode for identification and quantification. researchgate.netnih.gov Methods using HPLC-MS/MS have been developed for the estimation of residual deoxycholate levels in complex matrices like pneumococcal polysaccharides. nih.gov

While LC-MS and LC-MS/MS are commonly used without derivatization for bile acid analysis in biological fluids, GC offers advantages in terms of robustness and cost, although it necessitates derivatization. restek.com HPLC-based methods coupled with UV detection are among the most prevalent analytical techniques for determining bile acid levels. ijnrd.org

Isotope Dilution Mass Spectrometry in Bile Acid Kinetics

Isotope dilution mass spectrometry is a key technique for measuring bile acid kinetics, which involves determining the pool sizes and turnover rates of individual bile acids like this compound. tandfonline.commdpi.com This technique is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled bile acid is administered, and the change in the isotope ratio in biological samples over time is measured. tandfonline.com

Historically, radioactive isotopes like 14C were used, but stable isotopes (13C and 2H) were introduced later. tandfonline.com Isotope analysis methods for bile acids using stable isotopes initially involved gas chromatography/electron impact mass spectrometry. tandfonline.com Techniques have been developed to measure the pool size and input rate of this compound using 13C-labeled this compound and serum sampling, eliminating the need for bile sampling. mdpi.comresearchgate.net This method has been validated and shown to provide accurate results compared to classical isotope dilution techniques using radioactive isotopes and bile sampling. researchgate.net

Simultaneous measurement of the kinetics of metabolically dependent bile acids, such as cholic acid and this compound, has been introduced using 13C and 2H labels. tandfonline.com Advances in sample preparation and mass spectrometry techniques, such as the introduction of pentafluorobenzyl bromide derivatization and electron capture negative ion mass spectrometry (GC/ECN-MS), have significantly improved the sensitivity of these methods, allowing for analysis with smaller sample volumes. tandfonline.com

Comparative Research on Deoxycholic Acid and Other Bile Acids

Differential Effects of Deoxycholic Acid and Ursothis compound on Cellular Processes

This compound and ursothis compound, despite structural similarities, demonstrate contrasting effects on various cellular processes, including apoptosis, cell survival, membrane properties, lipid organization, and oncogenic signaling pathways. nih.gov

Contrasting Modulation of Apoptosis and Cell Survival

DCA is generally recognized for its ability to induce apoptosis (programmed cell death) in various cell types, including cancer cells. mdpi.comnih.gov This pro-apoptotic effect is observed in human gastric cancer cells and human leukemia T cells, where DCA treatment leads to increased apoptosis. mdpi.comnih.gov The hydrophobic nature of DCA is suggested to play a role in its cytotoxic potential. nih.gov

In contrast, UDCA is often considered an anti-apoptotic agent, particularly in hepatocytes and other cell types, protecting against the damaging effects of hydrophobic bile acids like DCA. jci.orgtandfonline.comspandidos-publications.com UDCA has been shown to suppress DCA-induced apoptosis in colon carcinoma-derived cell lines and rat hepatocytes. jci.orgtandfonline.com This protective effect is associated with the modulation of mitochondrial membrane perturbation and the reduction of reactive oxygen species production. jci.orgscispace.com UDCA's anti-apoptotic function may involve stimulating Akt-dependent survival signaling and influencing p53 activity. tandfonline.comulisboa.pt While UDCA generally inhibits apoptosis in normal cells and protects against the effects of cytotoxic bile acids, it has also been shown to induce apoptosis in certain malignant cell lines. mdpi.comspandidos-publications.com

The opposing effects of DCA and UDCA on apoptosis and cell survival can be summarized as follows:

Bile AcidEffect on ApoptosisEffect on Cell SurvivalNotes
This compound (DCA)InducesDecreasesObserved in various cancer cell lines; linked to hydrophobicity. mdpi.comnih.gov
Ursothis compound (UDCA)Inhibits (in presence of cytotoxic stimuli) or Induces (in some cancer cells)Increases (in presence of cytotoxic stimuli) or Decreases (in some cancer cells)Protects against DCA-induced apoptosis; mechanisms involve mitochondrial modulation and signaling pathways. jci.orgtandfonline.comspandidos-publications.com

Divergent Impact on Membrane Properties and Lipid Organization

Hydrophobic bile acids like DCA can interact with cell membranes, potentially causing damage by solubilizing membranes and affecting their fluidity and lipid organization. nih.govresearchgate.netnih.gov Studies suggest that DCA can induce membrane effects, such as lipid rearrangement and alterations in caveolin-1 (B1176169) distribution. nih.gov These effects have been attributed to the disruption of cholesterol within the membrane, a phenomenon associated with strongly hydrophobic bile acids. nih.gov While DCA increases the plasma membrane fluidity of hepatocytes, this effect may be minor and not directly correlated with the incidence of apoptosis. researchgate.netresearchgate.net

UDCA, being more hydrophilic, is known to protect cell membranes against the damaging effects of hydrophobic bile acids. nih.gov Its cytoprotective effect is thought to arise from its ability to shield cell membranes from toxic bile acids. nih.gov Research indicates that the presence of cholesterol in the membrane influences the toxicity of bile acids and the cytoprotective ability of UDCA. nih.gov Without cholesterol, both DCA and UDCA can be toxic to membranes, but UDCA becomes highly protective in the presence of membrane cholesterol. nih.gov

A comparison of their impact on membrane properties:

Bile AcidImpact on Membrane PropertiesNotes
This compound (DCA)Can disrupt membrane structure, increase fluidity, affect lipid organization.Linked to its hydrophobic nature and interaction with cholesterol. nih.govnih.govresearchgate.netnih.gov
Ursothis compound (UDCA)Protects against membrane damage caused by hydrophobic bile acids.Cytoprotective effect is influenced by the presence of membrane cholesterol. nih.gov

Distinct Regulation of Oncogenic Signaling Pathways (e.g., EGFR-MAPK, Beta-Catenin)

DCA and UDCA exhibit differential regulation of signaling pathways involved in cell proliferation, survival, and cancer progression. DCA has been shown to activate the EGFR-MAPK pathway in various gastrointestinal cells, including colon cancer cells. nih.govfrontiersin.org Activation of this pathway by DCA is associated with increased cell proliferation and survival. nih.gov DCA can activate EGFR in a ligand-independent manner, leading to downstream signaling cascades like the MAPK pathway. nih.govfrontiersin.org Furthermore, DCA activates the beta-catenin signaling pathway, contributing to increased colon cancer cell growth and invasiveness. nih.govfrontiersin.orgspandidos-publications.com This activation involves the stabilization and nuclear translocation of beta-catenin. frontiersin.orgspandidos-publications.com

In contrast, UDCA has been reported to have opposing effects on these pathways. UDCA can suppress or not change the activity of molecules activated by DCA in the EGFR-MAPK pathway. nih.gov UDCA has been shown to block DCA-induced activation of several MAPK-related molecules and can inhibit EGFR-MAPK signaling. nih.govspandidos-publications.com This negative regulation of the EGFR-MAPK pathway by UDCA may contribute to its potential chemopreventive properties. nih.govspandidos-publications.com UDCA may also influence beta-catenin signaling, although the interaction between DCA, UDCA, and beta-catenin appears complex and context-dependent. frontiersin.orgspandidos-publications.com

Differential regulation of key signaling pathways:

Signaling PathwayThis compound (DCA) EffectUrsothis compound (UDCA) Effect
EGFR-MAPKActivatesSuppresses or Inhibits
Beta-CateninActivatesMay influence (complex interaction)

Comparative Analysis of this compound and Other Secondary Bile Acids

This compound is a predominant secondary bile acid formed from the 7α-dehydroxylation of cholic acid by gut bacteria. frontiersin.orgwikipedia.orgoup.com Other secondary bile acids, such as lithocholic acid (LCA), are formed from chenothis compound through a similar process. frontiersin.orgwikipedia.orgoup.com While both DCA and LCA are secondary bile acids produced by microbial action in the colon, they can have differing biological effects. frontiersin.orgresearchgate.net

Research indicates that secondary bile acids, including DCA, can increase the risk of colorectal cancer through the activation of signaling pathways such as EGFR, Wnt/β-catenin, and protein kinase C. frontiersin.org LCA has also been shown to damage the gastrointestinal epithelial lining and induce IL-8 expression in colon cancer cells. frontiersin.org Comparative studies on the effects of different secondary bile acids on specific cellular processes and signaling pathways are ongoing to fully understand their distinct roles in health and disease. frontiersin.orgresearchgate.net

Research on this compound Interactions with Primary Bile Acids

Primary bile acids, primarily cholic acid (CA) and chenothis compound (CDCA), are synthesized in the liver. wikipedia.orgoup.comphysiology.org In the intestine, gut bacteria modify primary bile acids to form secondary bile acids like DCA and LCA. wikipedia.orgoup.comphysiology.org This biotransformation is a key interaction between primary bile acids and the gut microbiota, leading to the production of DCA from CA. oup.comphysiology.org

The balance and interactions between primary and secondary bile acids, including DCA, are crucial for maintaining gut homeostasis and can influence various physiological processes. researchgate.netphysiology.orgmdpi.com For instance, primary bile acids like CA can augment the germination of Clostridioides difficile spores, while secondary bile acids like DCA can inhibit the growth and toxic effects of C. difficile. physiology.orgmdpi.com This highlights the complex interplay between DCA, primary bile acids, and the gut microbiota in modulating intestinal health and susceptibility to infections. physiology.orgmdpi.com Studies comparing bile acid profiles in different populations, such as children and adults, show variations in the proportions of primary and secondary bile acids, reflecting the development of the gut microbiome and its influence on bile acid metabolism. asm.orgnih.gov

Future Directions and Emerging Research Areas for Deoxycholic Acid

Precision Medicine Approaches Targeting Deoxycholic Acid Pathways

The intricate involvement of this compound in diverse biological pathways suggests its potential as a target for precision medicine. Research is focusing on how individual variations in bile acid metabolism, influenced by genetics, gut microbiota composition, and environmental factors, can impact disease susceptibility and therapeutic responses.

One area of investigation is the role of DCA in chronic kidney disease (CKD). Elevated serum levels of DCA have been associated with adverse outcomes in patients with CKD, including increased risks of end-stage kidney disease (ESKD) and all-cause mortality nih.govresearchgate.net. While the association with cardiovascular events and vascular calcification in CKD is still being investigated with conflicting findings researchgate.netahajournals.org, the potential modifiability of DCA levels suggests it could be a target for interventions aimed at reducing vascular dysfunction and improving outcomes in CKD grantome.com. Precision medicine approaches could involve monitoring individual DCA levels and tailoring interventions, potentially including dietary modifications or gut microbiota modulation, to normalize these levels in CKD patients.

Furthermore, the interaction of bile acids, including DCA, with nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors (GPCRs) is being explored for therapeutic targeting patsnap.comnih.govmdpi.commdpi.com. These receptors play crucial roles in regulating bile acid metabolism and other physiological functions mdpi.com. Understanding individual differences in these receptor pathways could lead to personalized therapies for conditions where bile acid dysregulation is implicated.

Integration of Multi-Omics Data in this compound Research

The complexity of this compound's interactions within biological systems necessitates the integration of multi-omics data to gain a comprehensive understanding. Multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are being employed to unravel the intricate relationships between DCA, the gut microbiome, host metabolism, and disease states.

Studies utilizing multi-omics have revealed how DCA modulates bile acid metabolism via the gut microbiota to influence conditions like chronic liver injury exlibrisgroup.comtandfonline.comnih.gov. For example, research has shown that DCA supplementation can alter the composition of gut microbiota, promoting the growth of specific bacteria like Akkermansia muciniphila, which in turn affects the metabolism of bile acids and can mitigate liver injury by inhibiting inflammatory pathways exlibrisgroup.comtandfonline.comnih.gov.

Multi-omics analysis is also shedding light on the associations between altered gut microbiota, metabolites (including DCA), and cytokines in various conditions, such as pregnancy and inflammatory bowel disease (IBD) asm.orgtandfonline.com. These studies can identify specific microbial signatures and metabolic profiles linked to disease progression or response to therapy, paving the way for targeted interventions. For instance, metabonomic signatures have indicated that alterations in bile acid metabolism, particularly elevated secondary bile acids like DCA, can be determinants of immunotherapy responses in Crohn's disease tandfonline.com.

An example of multi-omics findings related to DCA and liver injury is presented in the table below, illustrating the impact of DCA supplementation and gut microbiota depletion on key indicators in a carbon tetrachloride (CCl4)-induced chronic liver injury model:

GroupALT Levels (U/L)AST Levels (U/L)α-SMA mRNA ExpressionCollagen I mRNA Expression
ControlLowLowLowLow
CCl4 ModelSignificantly Elevated nih.govSignificantly Elevated nih.govElevatedElevated
CCl4 + DCASignificant Decrease vs CCl4 nih.govSignificant Decrease vs CCl4 nih.govSignificant Decrease vs CCl4 nih.govSignificant Decrease vs CCl4 nih.gov
CCl4 + DCA + AntibioticsNotable Increase vs CCl4 + DCA nih.govNotable Increase vs CCl4 + DCA nih.govSignificant Increase vs CCl4 + DCA nih.govSignificant Increase vs CCl4 + DCA nih.gov

Note: Data is illustrative based on research findings indicating relative changes and significance.

Development of Advanced In Vitro and In Vivo Models for this compound Studies

Investigating the complex roles of this compound requires sophisticated research models that can accurately replicate human physiology and disease states. Researchers are increasingly utilizing advanced in vitro and in vivo models to study DCA's effects.

Organoid technology, which allows for the growth of three-dimensional multicellular structures resembling organs, is proving valuable. Studies have used mouse intestinal organoids to investigate the effect of DCA on organoid growth and budding kcl.ac.uk. Gastric organoids have also been employed to study how DCA triggers signaling pathways, such as STAT3, and contributes to gastric intestinal metaplasia nih.govtandfonline.comtandfonline.com. These models provide a controlled environment to dissect the cellular and molecular mechanisms of DCA action.

In vivo studies continue to be crucial, with various animal models being used. For example, mouse models are utilized to study the impact of high-fat diets and DCA feeding on intestinal stem cells and mucosal barrier function mdpi.com. Rat models have been used to explore DCA's effects on the blood-brain barrier and its potential as a permeation enhancer for other molecules researchgate.netresearchgate.net. Animal models are also essential for studying the systemic effects of DCA, such as its influence on cardiovascular parameters mdpi.comnih.gov.

Selecting appropriate animal models with measurable and consistent subcutaneous fat is important for investigating DCA's applications in fat reduction beyond the submental area, with rodents and pigs being considered taylorandfrancis.com.

Exploration of this compound's Role in Previously Uncharted Physiological Systems

While traditionally studied for its role in digestion and fat metabolism, research is expanding to explore this compound's influence in physiological systems beyond the gastrointestinal tract and aesthetic applications.

The gut-brain axis is an area of increasing interest, with studies investigating the presence and potential roles of bile acids, including DCA, in the brain researchgate.netresearchgate.netmdpi.comox.ac.ukelsevier.es. Altered bile acid profiles, including increased levels of DCA, have been associated with cognitive impairment in conditions like Alzheimer's disease, suggesting a potential role for gut dysbiosis and the gut-liver-brain axis in neurodegeneration researchgate.netresearchgate.netox.ac.uk. Research is exploring how DCA might cross the blood-brain barrier and affect brain physiology researchgate.netresearchgate.netmdpi.comelsevier.es.

DCA's interaction with the immune system is another emerging area. Some publications suggest DCA may act as an immunostimulant of the innate immune system, activating macrophages wikipedia.org. DCA has also been shown to influence the differentiation and function of various immune cells, including T helper cells and regulatory T cells, highlighting its potential impact on immune responses and related diseases mdpi.comnih.gov. Elevated DCA levels have been linked to intestinal inflammation and the promotion of Th17 cell differentiation nih.gov.

Furthermore, the potential of DCA and other bile acids as therapeutic targets in liver diseases beyond cholestasis, such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), is being investigated biorxiv.orgsochob.cl. Elevated DCA levels in the liver have been suggested to facilitate HCC development by promoting pro-inflammatory and tumor-promoting mediators biorxiv.org.

The cardiovascular system is also under investigation, with studies exploring the association between elevated serum DCA levels and cardiovascular events in conditions like CKD nih.govresearchgate.netahajournals.org. Research in animal models has indicated that DCA can increase cardiac output and blood pressure mdpi.comnih.gov.

These explorations into uncharted territories underscore the growing recognition of this compound as a signaling molecule with far-reaching effects, opening up new avenues for understanding health and disease and developing novel therapeutic strategies.

Q & A

Q. How can deoxycholic acid (DCA) be quantified in biological samples with high precision?

DCA quantification in biological matrices (e.g., serum, cell lysates) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) . To ensure accuracy, deuterated internal standards like DCA-d4 (a stable isotope-labeled analog) are used to correct for matrix effects and ionization variability . Key methodological steps include:

  • Sample preparation: Protein precipitation using methanol or acetonitrile.
  • Chromatographic separation: Reverse-phase columns (C18) with mobile phases containing ammonium acetate/formic acid.
  • Mass detection: Negative ion mode with multiple reaction monitoring (MRM) for transitions specific to DCA (e.g., m/z 391.3 → 391.3) and DCA-d4 (m/z 395.3 → 395.3) .

Q. What protocols are recommended for isolating membrane-associated proteins using DCA?

DCA is a mild detergent for solubilizing membrane proteins without denaturation. A standard protocol involves:

  • Preparing a 3% DCA solution in tris-buffered saline (pH 7.6) .
  • Incubating mitochondrial or cellular membranes with DCA at its critical micelle concentration (2.4–4 mM) to disrupt lipid bilayers .
  • Centrifuging at 100,000×g to pellet insoluble debris, followed by protein quantification (e.g., BCA assay).

Q. How should DCA be administered in in vitro cell culture models to simulate physiological conditions?

For studies on DCA’s effects on gastrointestinal cells (e.g., interstitial cells of Cajal, ICC):

  • Prepare DCA in culture medium at 1–20 mM concentrations , adjusted to pH 5.5 using HCl to mimic gastric environments .
  • Use pulsed exposure (e.g., 10-minute treatments every 24 hours) to avoid cytotoxicity while maintaining physiological relevance .

Advanced Research Questions

Q. How does DCA modulate COX-2 activity and prostaglandin E2 (PGE2) synthesis in ICC?

DCA induces COX-2 expression and PGE2 production in a time- and dose-dependent manner (e.g., 5–30 minutes at 1–20 mM) . Methodological insights:

  • COX-2 mRNA quantification : RT-PCR with primers specific to COX-2 and normalization to GAPDH .
  • PGE2 measurement : ELISA of cell supernatants, with inhibition by NS-398 (a COX-2 inhibitor) confirming pathway specificity .
  • Western blotting : Detect COX-2 protein upregulation (e.g., 8-fold increase at 20 mM DCA) .

Q. What is the role of DCA in activating the farnesoid X receptor (FXR) and regulating cholesterol homeostasis?

DCA binds FXR, a nuclear receptor modulating bile acid synthesis and cholesterol metabolism. Experimental approaches include:

  • Coactivator recruitment assays : Measure FXR interaction with steroid receptor coactivator-1 (SRC-1) using fluorescence resonance energy transfer (FRET) .
  • Gene expression profiling : Quantify FXR target genes (e.g., SHP, BSEP) via qRT-PCR in hepatocyte models .

Q. How can DCA’s association with vascular calcification in chronic kidney disease (CKD) be modeled experimentally?

A cohort study linked elevated serum DCA (>58 ng/mL) to coronary artery calcification (CAC) in CKD patients . To replicate this:

  • Animal models : Use 5/6 nephrectomized rats treated with DCA (oral/intraperitoneal) to assess aortic calcification via micro-CT.
  • Biomarker analysis : Measure serum DCA (LC-MS/MS), CAC volume (CT scans), and bone mineral density (BMD) .
  • Statistical adjustments : Control for confounding variables (e.g., eGFR, FGF23, vitamin D) using multivariate regression .

Q. What methodologies are effective for studying DCA-enhanced drug delivery (e.g., cannabidiol, CBD)?

DCA improves oral bioavailability of hydrophobic compounds by solubilizing them in micelles. Key steps:

  • Pharmacokinetic studies : Administer CBD-DCA formulations to rodents and measure plasma concentrations via LC-MS .
  • Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to quantify CBD uptake with/without DCA .

Notes for Methodological Rigor

  • Analytical validation : Always include recovery experiments (e.g., spiked samples) for LC-MS assays to ensure >90% accuracy .
  • Control for confounders : In clinical studies, adjust for dietary intake timing due to DCA’s postprandial variability .
  • Ethical considerations : Use synthetic DCA in drug development to comply with FDA guidelines on animal-derived substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.